4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a nitrophenyl group
Preparation Methods
The synthesis of 4-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dichlorophenylmethylidene, hydrazine, morpholine, and nitrophenyl derivatives. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine group.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 4-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives and compounds with similar functional groups. These compounds may share some properties but also have unique features that distinguish them. For example, other triazine derivatives may have different substituents on the triazine ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl2N8O3 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18Cl2N8O3/c21-16-5-2-6-17(22)15(16)12-23-28-19-25-18(24-13-3-1-4-14(11-13)30(31)32)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
ANBKKLXEIAFNHB-FSJBWODESA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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